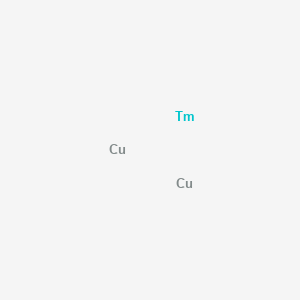![molecular formula C23H28OSi B14600891 Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane CAS No. 59821-16-8](/img/structure/B14600891.png)
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane is a complex organosilicon compound. This compound features a unique structure that combines a naphthalene ring, a cyclohexadiene ring, and a prop-2-en-1-yloxy group, all bonded to a silicon atom. The presence of these diverse functional groups makes this compound an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane typically involves multiple steps:
Formation of the naphthalen-1-yl cyclohexa-2,4-dien-1-yl intermediate: This step involves the Diels-Alder reaction between naphthalene and a suitable diene to form the cyclohexadiene ring.
Introduction of the prop-2-en-1-yloxy group: This can be achieved through an etherification reaction where the hydroxyl group of the intermediate reacts with prop-2-en-1-ol under acidic or basic conditions.
Attachment of the silicon atom: The final step involves the reaction of the intermediate with trimethylchlorosilane in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadiene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the double bonds in the cyclohexadiene ring, converting them into single bonds and forming cyclohexane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Cyclohexane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The presence of the silicon atom allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}germane: Contains a germanium atom instead of silicon, leading to different reactivity and stability.
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}stannane: Contains a tin atom, which can impart different biological activities and toxicities.
Uniqueness
The unique combination of a naphthalene ring, a cyclohexadiene ring, and a prop-2-en-1-yloxy group bonded to a silicon atom makes Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane distinct
Propriétés
Numéro CAS |
59821-16-8 |
|---|---|
Formule moléculaire |
C23H28OSi |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
trimethyl-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-prop-2-enoxymethyl]silane |
InChI |
InChI=1S/C23H28OSi/c1-5-18-24-22(25(2,3)4)23(16-9-6-10-17-23)21-15-11-13-19-12-7-8-14-20(19)21/h5-16,22H,1,17-18H2,2-4H3 |
Clé InChI |
KBYNIOCKTIVYPQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



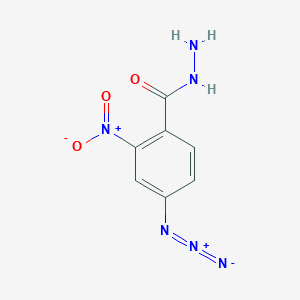

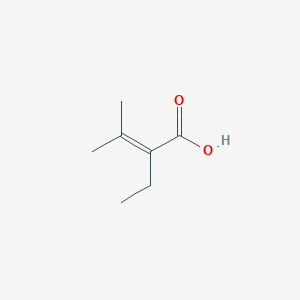
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
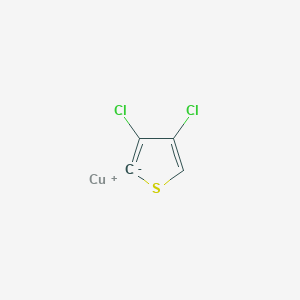

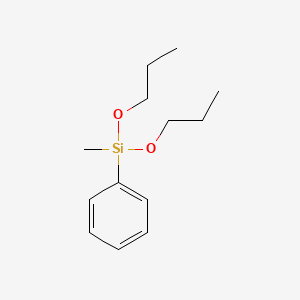
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
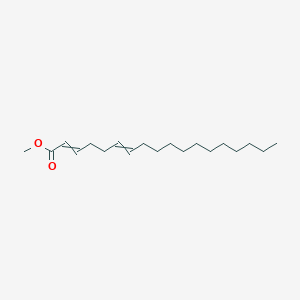
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)

